N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
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Overview
Description
The compound is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The phenylacetamide moiety consists of a phenyl group (a six-membered carbon ring) attached to an acetamide group (an acetyl group bound to an amine) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or cycloaddition reactions .Molecular Structure Analysis
The molecular structure of similar compounds suggests that this compound would have a complex, multi-ring structure .Chemical Reactions Analysis
Based on the functional groups present in this compound, it could potentially undergo a variety of chemical reactions. For example, the furan ring could participate in electrophilic aromatic substitution reactions, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific information for this compound was not found, similar compounds often have moderate to high polarity due to the presence of polar functional groups .properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-13(11(2)21-10)15-18-19-16(22-15)17-14(20)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODMWJRAITRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide |
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